molecular formula C16H15NO5S2 B3020614 2-[(5Z)-5-[(3-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid CAS No. 881482-64-0

2-[(5Z)-5-[(3-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid

Cat. No.: B3020614
CAS No.: 881482-64-0
M. Wt: 365.42
InChI Key: RVBBZYPHXKOEGM-WQLSENKSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5Z)-5-[(3-Methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid is a rhodanine-derived thiazolidinone compound characterized by a (5Z)-configured 3-methylbenzylidene substituent at the C5 position and a pentanedioic acid side chain at the N3 position of the thiazolidinone core. The Z-configuration of the benzylidene group is critical for maintaining planar geometry, which facilitates interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name

2-[(5Z)-5-[(3-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO5S2/c1-9-3-2-4-10(7-9)8-12-14(20)17(16(23)24-12)11(15(21)22)5-6-13(18)19/h2-4,7-8,11H,5-6H2,1H3,(H,18,19)(H,21,22)/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVBBZYPHXKOEGM-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=C2C(=O)N(C(=S)S2)C(CCC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C=C\2/C(=O)N(C(=S)S2)C(CCC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(5Z)-5-[(3-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid belongs to a class of thiazolidinone derivatives, which have garnered significant interest due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, cytotoxic, and potential therapeutic effects.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C17H19NO3S2\text{C}_{17}\text{H}_{19}\text{N}\text{O}_{3}\text{S}_{2}

This structure includes a thiazolidinone core, which is known for its role in various biological processes.

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit notable antimicrobial properties. For instance, a study evaluated the antimicrobial efficacy of various thiazolidinone derivatives against several bacterial strains. The results showed that compounds similar to the one demonstrated significant inhibition zones against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These findings suggest that the compound may possess potent antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.

Cytotoxicity and Antitumor Effects

The cytotoxic potential of the compound was assessed using various cancer cell lines through MTT assays. The half-maximal inhibitory concentration (IC50) values were determined for different cell lines, highlighting its selective activity.

Cell Line IC50 (µM)
K562 (leukemia)83.20
HeLa (cervical cancer)>100
MCF-7 (breast cancer)>100

The results indicate that while the compound exhibits some cytotoxicity against K562 cells, it does not significantly affect other tested lines compared to established chemotherapeutics like doxorubicin.

Molecular Docking Studies

Molecular docking studies have been conducted to explore the binding affinity of the compound with various biological targets. The binding energies and inhibition constants were calculated for key targets involved in cancer and inflammation pathways.

Target Protein Binding Energy (kcal/mol) Inhibition Constant (Ki, µM)
PPARγ-8.470.62
VEGFR2-9.430.121
TXAS-9.070.225

These results suggest that the compound may interact effectively with these targets, potentially modulating pathways relevant to cancer progression and inflammatory responses.

Case Studies

  • Antimicrobial Efficacy : A study involving a series of thiazolidinone derivatives demonstrated that modifications in the side chains significantly influenced their antimicrobial potency. The tested compound's structural features contributed to enhanced activity against resistant strains.
  • Cytotoxicity Profile : In vitro studies comparing the cytotoxic effects of this compound with traditional chemotherapy agents revealed a need for further optimization to improve selectivity and reduce toxicity to normal cells.

Comparison with Similar Compounds

Substituent Variations on the Benzylidene Ring

The benzylidene substituent significantly influences bioactivity and physicochemical properties:

Compound Name Benzylidene Substituent Side Chain Key Properties/Activities Reference
Target Compound 3-Methylphenyl Pentanedioic acid High polarity, potential solubility advantages
(Z)-3-(3-Hydroxyphenyl)-5-(1-methylindol-3-yl)methylene-2-thioxothiazolidin-4-one (5b) 1-Methylindol-3-yl 3-Hydroxyphenyl Antibacterial, antifungal
Kinedak (ONO-2235) 2-Methylcinnamylidene Acetic acid Antidiabetic (commercial drug)
2-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide Substituted benzylidene N-(2-Methylphenyl)acetamide Anticancer (synthesized)
4-[(5Z)-5-[(4-Prop-2-enoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid 4-Allyloxyphenyl Butanoic acid Enhanced lipophilicity
  • Electron-Withdrawing vs. In contrast, 4-chlorophenyl or nitrobenzylidene derivatives (e.g., ) exhibit increased electrophilicity, which may enhance reactivity with nucleophilic residues in target proteins .
  • Heterocyclic Substituents : Indolylmethylene derivatives (e.g., ) demonstrate superior antimicrobial activity due to the indole ring’s ability to engage in π-π stacking and hydrogen bonding .

Side Chain Modifications

The pentanedioic acid side chain distinguishes the target compound from analogs with shorter or functionalized chains:

  • Acetic Acid Derivatives : Compounds like Kinedak () with acetic acid chains exhibit antidiabetic activity but may suffer from rapid clearance due to lower molecular weight .
  • Acetamide Derivatives : N-Phenylacetamide substituents () improve membrane permeability but reduce aqueous solubility compared to carboxylic acid-containing analogs .
  • Butanoic Acid vs. Pentanedioic Acid: The longer pentanedioic acid chain in the target compound introduces two carboxylic acid groups, increasing hydrogen-bonding capacity and ionization at physiological pH, which may enhance binding to charged residues in enzymes .

Antimicrobial Activity

Indolylmethylene derivatives () show MIC values as low as 2 µg/mL against Staphylococcus aureus and Candida albicans, attributed to thiazolidinone-thione interactions with microbial enzymes . The target compound’s 3-methylphenyl group may confer similar activity, though empirical data are lacking.

Anticancer Potential

Acetamide-functionalized rhodanines () inhibit cancer cell proliferation via tubulin binding or topoisomerase inhibition. The pentanedioic acid chain in the target compound could chelate metal ions in catalytic sites, a mechanism observed in matrix metalloproteinase inhibitors .

Computational and Crystallographic Insights

  • Molecular Docking : highlights the use of GROMACS for simulating rhodanine derivatives’ interactions with Mycobacterium tuberculosis targets, suggesting methods applicable to the target compound .
  • Crystallography : Programs like SHELX and ORTEP () confirm the Z-configuration of benzylidene groups, critical for maintaining planar geometry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.